molecular formula C11H13ClN2 B2687937 (2-Naphthylmethyl)hydrazine hydrochloride CAS No. 237064-45-8

(2-Naphthylmethyl)hydrazine hydrochloride

Cat. No.: B2687937
CAS No.: 237064-45-8
M. Wt: 208.69
InChI Key: IAKMYKIDUYWYHW-UHFFFAOYSA-N
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Description

(2-Naphthylmethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of hydrazine, featuring a naphthylmethyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Naphthylmethyl)hydrazine hydrochloride typically involves the reaction of 2-naphthylmethyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (2-Naphthylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthylmethyl ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine moiety with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include naphthylmethyl ketones, hydrazones, and substituted naphthyl derivatives.

Scientific Research Applications

(2-Naphthylmethyl)hydrazine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazones and other derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Naphthylmethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The naphthylmethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

  • Phenylhydrazine hydrochloride
  • Benzylhydrazine hydrochloride
  • (2-Naphthyl)hydrazine hydrochloride

Comparison: (2-Naphthylmethyl)hydrazine hydrochloride is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical and biological properties. Compared to phenylhydrazine hydrochloride and benzylhydrazine hydrochloride, it exhibits higher hydrophobicity and potentially greater biological activity. The naphthyl group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

naphthalen-2-ylmethylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,13H,8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKMYKIDUYWYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237064-45-8
Record name [(naphthalen-2-yl)methyl]hydrazine hydrochloride
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